molecular formula C20H24O3 B11392240 8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one

8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11392240
M. Wt: 312.4 g/mol
InChI Key: YJPAUAMGOQLJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one with hexyl bromide in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hexyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with various molecular targets. It can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
  • 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one
  • 3-(4-methoxyphenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one

Uniqueness

8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific hexyl substitution, which can influence its lipophilicity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

8-hexyl-3,4,9-trimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C20H24O3/c1-5-6-7-8-9-15-14(4)18-16(23-20(15)21)10-12(2)17-13(3)11-22-19(17)18/h10-11H,5-9H2,1-4H3

InChI Key

YJPAUAMGOQLJFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C3=C2OC=C3C)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.